(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane

Catalog No.
S1497849
CAS No.
192463-40-4
M.F
C40H34P2
M. Wt
576.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracycl...

CAS Number

192463-40-4

Product Name

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane

Molecular Formula

C40H34P2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin and Significance:

This compound was first synthesized in the 1960s []. (R)-Phanephos belongs to the class of bis(phosphine) ligands, which contain two phosphorus atoms connected by a central framework. The unique feature of (R)-Phanephos is its chirality, arising from the presence of a stereogenic center in the paracyclophane backbone. This chirality allows it to induce chirality in reaction products, making it valuable in asymmetric catalysis [].


Molecular Structure Analysis

(R)-Phanephos possesses a rigid, propeller-like structure due to the paracyclophane core. The two diphenylphosphino groups are attached to opposite sides of the central ring, creating a C2-symmetric environment around each phosphorus atom. This rigidity and defined spatial arrangement of the phosphorus atoms contribute to its effectiveness in controlling the stereochemistry of reactions.

Key Features:

  • Chiral paracyclophane backbone
  • C2-symmetric environment around each phosphorus atom
  • Rigid and well-defined structure

Chemical Reactions Analysis

Synthesis:

The synthesis of (R)-Phanephos typically involves a multi-step process starting with optically pure starting materials. One common approach involves the resolution of a racemic mixture of a precursor followed by functionalization with diphenylphosphine groups [].

Other Relevant Reactions:

(R)-Phanephos is primarily used as a ligand in transition-metal catalyzed reactions. It forms complexes with various transition metals, which then activate substrates for asymmetric transformations. The specific reactions involved depend on the chosen metal and reaction conditions.

For example, (R)-Phanephos can be used in:

  • Hydrogenation reactions for the enantioselective production of chiral alcohols.
  • Hydroboration reactions for the synthesis of enantioenriched amines.
  • Allylic alkylation reactions for the creation of complex chiral molecules.

The balanced chemical equations for these reactions will vary depending on the specific substrates and reagents employed.

Physical and Chemical Properties

  • Melting point: 222-224 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and THF []
  • Stability: Air and moisture sensitive []

(R)-Phanephos functions by coordinating with a transition metal center through its phosphorus atoms. The rigid and chiral structure of the ligand creates a defined environment around the metal, influencing how substrates interact with the catalyst. This preferential interaction with one enantiomer over the other leads to the formation of a specific enantiomer of the product in asymmetric catalysis.

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is considered an irritant and may cause skin and eye irritation upon contact. It is also air and moisture sensitive and should be handled with appropriate precautions in a well-ventilated fume hood while wearing gloves and protective eyewear [].

XLogP3

9.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phanephos

Dates

Modify: 2023-08-15

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